UK-59811 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

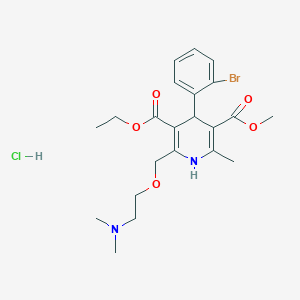

C22H30BrClN2O5 |

|---|---|

Molecular Weight |

517.8 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C22H29BrN2O5.ClH/c1-6-30-22(27)20-17(13-29-12-11-25(3)4)24-14(2)18(21(26)28-5)19(20)15-9-7-8-10-16(15)23;/h7-10,19,24H,6,11-13H2,1-5H3;1H |

InChI Key |

JZOQTVYILXBAMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Br)C(=O)OC)C)COCCN(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of UK-59811 hydrochloride

An in-depth guide to the mechanism of action of UK-59811 hydrochloride, a potent blocker of voltage-gated calcium channels. This document is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound is a dihydropyridine derivative that acts as a potent antagonist of voltage-gated calcium (CaV) channels. Its mechanism has been elucidated through studies on CaVAb, a genetically modified bacterial sodium channel (NaVAb) that functions as a voltage-dependent calcium channel. This model system has been instrumental in understanding how dihydropyridine drugs, including UK-59811, exert their inhibitory effects at a molecular level.

The primary action of this compound is to block the influx of calcium ions through the channel pore. It achieves this by binding to a specific site on the external, lipid-facing surface of the channel's pore module, at the interface between two of the four subunits that form the channel. This binding is state-dependent, meaning the drug has a higher affinity for the channel in certain conformations, such as the inactivated state.

Upon binding, UK-59811 induces an allosteric change in the channel's structure. This conformational change affects the selectivity filter of the pore, causing it to adopt an asymmetric conformation. In this altered state, a partially dehydrated calcium ion becomes tightly coordinated by one of the subunits of the selectivity filter, effectively occluding the pore and preventing further ion conduction.

Quantitative Data

The inhibitory potency of this compound on the model CaVAb channel has been quantified through electrophysiological experiments.

| Compound | Target | IC50 (nM) | Reference |

| This compound | CaVAb | 194 | [Tang et al., 2016] |

Signaling Pathway and Mechanism of Blockade

The following diagram illustrates the proposed mechanism of action for this compound on the CaVAb channel.

Caption: State-dependent blockade of the CaVAb channel by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.

Site-Directed Mutagenesis of NaVAb to CaVAb

The CaVAb channel was engineered from the bacterial voltage-gated sodium channel NaVAb through site-directed mutagenesis. The key mutation involved changing the selectivity filter sequence from TLESW to DLESW, which is characteristic of eukaryotic CaV channels. This was achieved using PCR-based mutagenesis techniques with primers containing the desired nucleotide changes. The mutated plasmids were then transformed into E. coli for expression.

Protein Expression and Purification

The CaVAb protein was expressed in E. coli and purified using affinity chromatography. Cell membranes containing the expressed channel were solubilized with detergents, and the protein was purified using a nickel-nitrilotriacetic acid (Ni-NTA) resin, followed by size-exclusion chromatography to ensure homogeneity.

Electrophysiological Recordings

The inhibitory effect of this compound on CaVAb was measured using planar lipid bilayer electrophysiology. Purified CaVAb protein was reconstituted into artificial lipid bilayers, and ionic currents through the channels were recorded in response to voltage steps. The compound was added to the external solution, and the concentration-dependent block of the calcium current was measured to determine the IC50 value.

X-ray Crystallography

To determine the binding site of dihydropyridines, the CaVAb protein was co-crystallized with a dihydropyridine analog. The protein-drug complex was crystallized using the vapor diffusion method. X-ray diffraction data were collected from the crystals, and the structure was solved to reveal the atomic details of the drug binding pocket at the interface of two channel subunits.

Logical Workflow of the Investigation

The following diagram outlines the logical workflow followed to elucidate the mechanism of action of this compound.

Caption: Experimental workflow for elucidating the mechanism of action.

UK-59811 Hydrochloride: A Technical Guide to its Function as a CaVAb Blocker

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of UK-59811 hydrochloride, a potent dihydropyridine derivative that acts as an inhibitor of the voltage-gated calcium channel model, CaVAb. This document details the compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Introduction

This compound is a research compound that has been instrumental in elucidating the structural basis of drug-channel interactions. It is a highly specific blocker of CaVAb, a bacterial voltage-gated sodium channel (NaVAb) that has been re-engineered to function as a voltage-dependent calcium channel.[1] Due to its structural and functional similarities to mammalian CaV channels, CaVAb serves as a valuable model system for studying the pharmacology of calcium channel blockers. This compound's primary significance lies in its use as a tool to understand how dihydropyridine-class drugs, a major group of therapeutics for cardiovascular diseases, interact with their target channels at a molecular level.

Quantitative Data

The following table summarizes the key quantitative data for the interaction of this compound with the CaVAb channel.

| Parameter | Value | Channel | Method | Reference |

| IC50 | 194 nM | CaVAb | Electrophysiology | Tang et al., 2016 |

| Kd | 120 nM | CaVAb | Isothermal Titration Calorimetry | Tang et al., 2016 |

| Stoichiometry (n) | ~1 | CaVAb | Isothermal Titration Calorimetry | Tang et al., 2016 |

Mechanism of Action

This compound acts as a state-dependent blocker of the CaVAb channel. Its binding site is located on the external, lipid-facing surface of the channel's pore domain, at the interface between two of the four channel subunits.[1] The binding of this compound is allosteric, meaning it does not directly occlude the pore. Instead, it induces a conformational change in the channel's selectivity filter. This change asymmetrically positions the amino acid residues within the filter, leading to a high-affinity binding site for a partially dehydrated Ca2+ ion, which then physically blocks the ion conduction pathway. This mechanism is consistent with the voltage- and frequency-dependent block observed with dihydropyridine drugs in native CaV channels.

Mechanism of this compound action on the CaVAb channel.

Experimental Protocols

The following protocols are based on the methodologies described in Tang et al., 2016, Nature 537, 117–121.

Protein Expression and Purification of CaVAb

-

Expression: The CaVAb channel (a mutant of the Arcobacter butzleri NaVAb channel) is expressed in E. coli C41(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.8. Protein expression is induced with 0.4 mM IPTG, and the culture is incubated for a further 12 hours at 20°C.

-

Cell Lysis and Membrane Preparation: Cells are harvested by centrifugation, resuspended in a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, and protease inhibitors, and lysed by sonication. The cell lysate is centrifuged to pellet cell debris, and the supernatant is ultracentrifuged to isolate the cell membranes.

-

Solubilization: The membrane pellet is resuspended in a solubilization buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM), and protease inhibitors. The mixture is stirred for 1 hour at 4°C.

-

Purification: The solubilized protein is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.02% DDM, and 300 mM imidazole.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 0.02% DDM.

Electrophysiological Recordings

-

Cell Preparation: HEK293 cells are transiently transfected with the plasmid encoding the CaVAb channel. Recordings are performed 24-48 hours post-transfection.

-

Recording Solutions:

-

External Solution: 10 mM CaCl2, 140 mM NaOH, 10 mM HEPES, adjusted to pH 7.4 with methanesulfonic acid.

-

Internal Solution: 135 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, adjusted to pH 7.4 with CsOH.

-

-

Recording Protocol:

-

Whole-cell patch-clamp recordings are performed at room temperature (20-22°C).

-

The holding potential is maintained at -100 mV.

-

To elicit CaVAb currents, cells are depolarized to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments) for 50 ms.

-

To assess the state-dependent block by this compound, a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 1 Hz) is applied to induce the inactivated state of the channel.

-

-

Data Analysis: The peak current amplitude at each test potential is measured. The IC50 value for this compound is determined by fitting the concentration-response data to the Hill equation.

Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Purified CaVAb protein is dialyzed against a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.02% DDM.

-

This compound is dissolved in the same dialysis buffer.

-

-

ITC Experiment:

-

The ITC experiment is performed using a MicroCal ITC200 calorimeter at 25°C.

-

The sample cell is filled with a 20 µM solution of CaVAb.

-

The injection syringe is filled with a 200 µM solution of this compound.

-

A series of injections (e.g., 20 injections of 2 µL each) are performed.

-

-

Data Analysis: The heat of binding for each injection is measured. The data are fitted to a one-site binding model to determine the dissociation constant (Kd) and the stoichiometry of binding (n).

Crystallization and Structure Determination

-

Complex Formation: Purified CaVAb is incubated with a 5-fold molar excess of this compound for 1 hour at 4°C.

-

Crystallization: The CaVAb-UK-59811 complex is crystallized using the hanging-drop vapor diffusion method. The protein-drug complex at a concentration of 10 mg/mL is mixed with an equal volume of reservoir solution containing 0.1 M MES (pH 6.5), 0.2 M ammonium sulfate, and 30% (w/v) PEG 550 MME.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is solved by molecular replacement using the apo-CaVAb structure as a search model and refined.

Experimental and Logical Workflows

Experimental workflow for characterizing this compound's interaction with CaVAb.

Conclusion

This compound is a powerful pharmacological tool for probing the structure and function of voltage-gated calcium channels. Its high affinity and specific interaction with the model channel CaVAb have provided unprecedented insights into the molecular basis of dihydropyridine drug action. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms of calcium channel modulation, aiding in the rational design of novel and more effective therapeutics for a range of cardiovascular and neurological disorders.

References

An In-depth Technical Guide to the Structure and Synthesis of UK-59811 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-59811 hydrochloride is a potent calcium channel blocker, chemically identified as 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[1]. As a dihydropyridine derivative, it belongs to a class of drugs known for their significant therapeutic effects in managing cardiovascular conditions such as hypertension and angina. This technical guide provides a comprehensive overview of the structure and a proposed synthesis pathway for this compound, designed to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. While a specific, publicly documented synthesis for UK-59811 is not available, its structure strongly indicates a synthetic route based on the well-established Hantzsch dihydropyridine synthesis.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a 1,4-dihydropyridine ring, which is central to its biological activity. The molecule features several key substituents that contribute to its pharmacological profile.

| Property | Value |

| Chemical Name | 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride[1] |

| Molecular Formula | C₂₂H₂₉BrN₂O₅·HCl[1] |

| Molecular Weight | 517.84 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | ≥98% (HPLC)[1] |

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually approached through the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia. For the asymmetric structure of UK-59811, a modified Hantzsch synthesis would be employed.

The proposed key starting materials for the synthesis of UK-59811 are:

| Reactant | Structure |

| 2-Bromobenzaldehyde | |

| Ethyl 4-(2-(dimethylamino)ethoxy)acetoacetate | |

| Methyl 3-aminocrotonate |

The overall synthetic transformation can be depicted as follows:

Caption: Proposed Hantzsch synthesis of this compound.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound based on the principles of the Hantzsch reaction.

Step 1: Synthesis of UK-59811 (Free Base)

-

Reaction Setup: To a solution of 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as isopropanol or methanol, add ethyl 4-(2-(dimethylamino)ethoxy)acetoacetate (1 equivalent) and methyl 3-aminocrotonate (1 equivalent).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the free base of UK-59811.

Step 2: Formation of this compound

-

Salt Formation: The purified UK-59811 free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise to the solution of the free base with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with a cold solvent (e.g., cold diethyl ether), and dried under vacuum to yield this compound as a solid.

Logical Relationship of Key Components

The synthesis of this compound is a logical assembly of three key building blocks, as illustrated in the diagram below.

Caption: Building blocks for the synthesis of this compound.

Conclusion

This technical guide outlines the chemical structure and a plausible synthetic route for this compound. The proposed synthesis, based on the Hantzsch reaction, provides a rational and feasible approach for the laboratory-scale preparation of this potent calcium channel blocker. The detailed information on the structure, properties, and synthetic strategy serves as a foundational resource for researchers engaged in the discovery and development of novel cardiovascular drugs. Further optimization of the reaction conditions would be necessary to achieve high yields and purity suitable for preclinical and clinical studies.

References

An In-depth Technical Guide to UK-59811 Hydrochloride: A Potent Voltage-Gated Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-59811 hydrochloride is a potent synthetic small molecule belonging to the 1,4-dihydropyridine class of calcium channel blockers. While its detailed discovery and development history by Pfizer remains largely proprietary, it has gained significance in the scientific community as a high-affinity probe for studying the structure and function of voltage-gated calcium channels (CaVs). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, physicochemical properties, and its pivotal role in elucidating the structural basis of calcium channel inhibition. Detailed experimental protocols and data are presented to support its application in research settings.

Discovery and History

This compound is a dihydropyridine derivative developed by Pfizer.[1] While the specific timeline and initial therapeutic objectives for its development are not publicly documented, its importance as a research tool was highlighted in a landmark 2016 study published in Nature by Tang et al.[1] In this study, this compound, referred to as an "experimental Br-dihydropyridine derivative," was instrumental in determining the crystal structure of a voltage-gated calcium channel, providing unprecedented insights into the binding mechanisms of this class of drugs.[1] Pfizer's UK research and development facilities, with a long history of drug discovery since their establishment in 1952, were the source of this compound for the academic research that brought it to prominence.[2][3][4] The "UK" prefix in its name likely denotes its origin from Pfizer's research operations in the United Kingdom.

Physicochemical Properties

This compound is characterized by its 4-(2-bromophenyl)-1,4-dihydropyridine core structure. The key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride | Tocris Bioscience |

| Molecular Formula | C22H29BrN2O5.HCl | Tocris Bioscience |

| Molecular Weight | 517.84 g/mol | Tocris Bioscience |

| CAS Number | 2250025-89-7 | Tocris Bioscience |

| Purity | ≥98% (HPLC) | Tocris Bioscience |

Mechanism of Action

This compound is a potent blocker of voltage-gated calcium channels. Its mechanism of action has been elucidated through structural and functional studies on a bacterial homolog of mammalian CaV channels, termed CaVAb.[1]

Binding Site and Allosteric Modulation

Crystallographic studies have revealed that this compound binds to a receptor site on the external, lipid-facing surface of the channel's pore module.[1] This binding site is located at the interface of two subunits of the channel protein.[1] The binding of this compound is not a simple pore blockage. Instead, it acts as an allosteric modulator.[1] Upon binding, it induces an asymmetric conformation in the channel's selectivity filter, the narrowest part of the pore that determines which ions can pass through.[1] This conformational change results in a partially dehydrated calcium ion becoming trapped, directly interacting with one subunit of the channel and effectively blocking the pore.[1]

The following diagram illustrates the proposed signaling pathway of CaV channel inhibition by this compound.

References

UK-59811 Hydrochloride: A Technical Guide to its Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-59811 hydrochloride is a synthetic, small molecule belonging to the 1,4-dihydropyridine class of compounds. It has been identified as a potent inhibitor of voltage-gated calcium channels, with a notable affinity for a bacterial homolog, CaVAb. This technical guide provides a comprehensive overview of the currently available data on the binding affinity and kinetics of this compound. It includes a summary of quantitative binding data, detailed exemplar experimental protocols for assessing ligand-receptor interactions, and visual representations of relevant signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the pharmacological characterization of this compound and similar ion channel modulators.

Introduction

Voltage-gated calcium channels (VGCCs) are critical regulators of intracellular calcium concentration and play a pivotal role in a multitude of physiological processes, including neurotransmission, muscle contraction, and gene expression. As such, they are significant targets for therapeutic intervention in a range of disorders. This compound has emerged as a noteworthy investigational compound due to its potent inhibitory action on these channels. Understanding the precise nature of its interaction with VGCCs and other potential off-target receptors is essential for elucidating its mechanism of action and advancing its potential therapeutic applications.

Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile, typically quantified by parameters such as the inhibition constant (Kᵢ), dissociation constant (Kₐ), and the half-maximal inhibitory concentration (IC₅₀).

Quantitative Binding Data

Currently, the publicly available binding data for this compound is limited. The most consistently reported value is its IC₅₀ against the bacterial voltage-gated calcium channel, CaVAb, a homolog often used as a model system for studying the pharmacology of mammalian VGCCs.

| Target | Parameter | Value | Reference |

| Bacterial Voltage-Gated Ca²⁺ Channel (CaVAb) | IC₅₀ | 194 nM |

Note: A comprehensive binding profile of this compound across a wider panel of receptors and ion channels, including various mammalian VGCC subtypes and G protein-coupled receptors, is not currently available in the public domain. The determination of Kᵢ and Kₐ values would provide a more complete understanding of its affinity.

Binding Kinetics of this compound

The kinetic parameters of a drug-receptor interaction, namely the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), provide a dynamic view of the binding process and can be crucial determinants of a drug's in vivo efficacy and duration of action.

Quantitative Kinetic Data

Data Not Available: To date, there is no publicly available information on the kinetic constants (kₒₙ and kₒff) for the binding of this compound to any of its targets. The determination of these parameters would be a valuable next step in characterizing its pharmacological properties.

Experimental Protocols

The following sections describe detailed, representative protocols for key experiments used to determine the binding affinity and kinetics of compounds like this compound. These are provided as a guide for researchers aiming to replicate or expand upon the existing data.

Radioligand Binding Assay (Competition)

This protocol is a standard method for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.

Objective: To determine the Kᵢ of this compound for a target of interest (e.g., a specific VGCC subtype).

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

Radiolabeled ligand (e.g., [³H]-nitrendipine for L-type calcium channels).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the target receptor via homogenization and differential centrifugation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kₐ), and a range of concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol is used to directly measure the inhibitory effect of a compound on the function of ion channels.

Objective: To determine the IC₅₀ of this compound for a specific voltage-gated calcium channel subtype.

Materials:

-

Cells expressing the target ion channel (e.g., HEK293 cells transfected with the gene for a specific Caᵥ channel subunit).

-

Patch clamp rig with amplifier and data acquisition system.

-

Borosilicate glass pipettes.

-

Extracellular and intracellular recording solutions.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Culture cells to an appropriate density on glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Current Recording: Clamp the cell membrane at a holding potential where the target channels are closed. Apply a series of depolarizing voltage steps to elicit ion currents through the channels.

-

Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.

-

Effect Measurement: Record the ion currents in the presence of the compound.

-

Data Analysis: Measure the peak current amplitude before and after compound application. Repeat for a range of concentrations to generate a concentration-response curve and determine the IC₅₀.

Signaling Pathways

As an inhibitor of voltage-gated calcium channels, this compound is expected to modulate intracellular calcium signaling. The following diagrams illustrate the canonical signaling pathways that are likely to be affected by this compound.

Inhibition of Voltage-Gated Calcium Channel Signaling

By blocking the influx of extracellular calcium through VGCCs, this compound can attenuate a wide range of downstream cellular responses that are dependent on calcium as a second messenger.

Delving into the Ion Channel Selectivity of UK-59811 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-59811 hydrochloride, a dihydropyridine derivative, has been identified as a potent blocker of voltage-gated calcium channels. Understanding its selectivity profile against a broad range of ion channels is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development. This technical guide provides a comprehensive overview of the available data on the selectivity of this compound, details the experimental methodologies used for its characterization, and explores the relevant signaling pathways.

Quantitative Selectivity Profile

| Target Ion Channel | Reported IC50 | Channel Type | Species/Model |

| CaVAb | 194 nM[1] | Voltage-Gated Calcium Channel (Bacterial Model) | Arcobacter butzleri |

Note: This table will be updated as more quantitative data becomes publicly available.

Experimental Protocols

The determination of the ion channel selectivity of compounds like this compound relies on sophisticated electrophysiological techniques. The following sections detail the typical experimental protocols employed in such studies, drawing from established methodologies for characterizing ion channel blockers.

Cell Culture and Transfection

To assess the activity of this compound on specific ion channels, mammalian cell lines such as HEK293 or CHO cells are commonly used. These cells are transiently or stably transfected with the cDNA encoding the alpha and auxiliary subunits of the target ion channel (e.g., human CaV1.2, NaV1.5, etc.). This allows for the robust expression of a homogenous population of the desired channel for electrophysiological recording.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for measuring ion channel activity and the effect of pharmacological agents.

Typical Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is often used to block outward potassium currents, thereby isolating the inward calcium or sodium currents.

Voltage-Clamp Protocols:

The specific voltage protocol used depends on the ion channel being studied and its gating kinetics (the way it opens and closes in response to voltage changes).

-

For Voltage-Gated Calcium Channels (CaV):

-

Cells are typically held at a negative membrane potential (e.g., -80 mV) to ensure the channels are in a closed (resting) state.

-

Depolarizing voltage steps (e.g., to 0 mV or +10 mV) are applied to elicit inward calcium currents.

-

To determine the IC50 value, increasing concentrations of this compound are perfused onto the cell, and the resulting inhibition of the peak current is measured.

-

-

For Voltage-Gated Sodium Channels (NaV):

-

A similar protocol to CaV channels is used, with a holding potential of around -100 mV to ensure channels are available for activation.

-

Brief depolarizing pulses (e.g., to -10 mV) are used to evoke fast-inactivating sodium currents.

-

The effect of this compound on the peak sodium current is quantified.

-

Data Analysis:

The recorded currents are analyzed to determine the percentage of inhibition at each concentration of the test compound. The concentration-response data is then fitted to the Hill equation to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the ion channel current.

Signaling Pathways

Dihydropyridine calcium channel blockers, as a class, primarily exert their effects by modulating intracellular calcium concentrations. By blocking L-type voltage-gated calcium channels, they reduce calcium influx into cells, which can impact a variety of downstream signaling pathways. While specific studies on the signaling pathways affected by this compound are limited, we can infer potential pathways based on the known actions of other dihydropyridines.

In vascular smooth muscle cells, the reduction in intracellular calcium leads to relaxation and vasodilation. This is a key mechanism for their use as antihypertensive agents. The signaling cascade involves the calcium-calmodulin complex and myosin light chain kinase (MLCK).

Conclusion

This compound is a potent blocker of the bacterial voltage-gated calcium channel CaVAb. While its selectivity profile against a broader range of mammalian ion channels requires further public data, the established methodologies of whole-cell patch-clamp electrophysiology provide a robust framework for such investigations. As a dihydropyridine, its mechanism of action is likely to involve the modulation of intracellular calcium signaling pathways, leading to effects on cellular functions such as muscle contraction. Further research is needed to fully delineate the selectivity and downstream effects of this compound, which will be critical for its potential therapeutic applications.

References

In Vitro Characterization of UK-59811 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-59811 hydrochloride is a potent 1,4-dihydropyridine derivative that has been characterized as a high-affinity blocker of a bacterial voltage-gated calcium channel, CaVAb. This document provides a comprehensive overview of the available in vitro pharmacological data for this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. The primary focus of existing research has been on a bacterial homolog as a model system to elucidate the structural basis of dihydropyridine binding to voltage-gated calcium channels.

Core Pharmacological Data

The primary in vitro activity of this compound has been determined against the bacterial voltage-gated calcium channel, CaVAb, a model system for studying the function of mammalian voltage-gated calcium channels.

| Parameter | Value | Target | Reference |

| IC50 | 194 nM | CaVAb | [Tang et al., 2016] |

Note: There is currently no publicly available data on the selectivity profile of this compound against mammalian voltage-gated calcium channel subtypes (e.g., L-type, T-type, N-type) or other ion channels. Such a selectivity profile is crucial for assessing the therapeutic potential and off-target effects of a calcium channel blocker.

Mechanism of Action

As a 1,4-dihydropyridine, this compound is presumed to act as an allosteric modulator of voltage-gated calcium channels. Structural studies on the bacterial channel CaVAb have revealed that dihydropyridines, including a brominated analog of UK-59811, bind to a receptor site on the external, lipid-facing surface of the channel's pore domain, at the interface between two subunits.[1] This binding is thought to stabilize the channel in a non-conducting state, thereby inhibiting the influx of calcium ions in response to membrane depolarization.

Signaling Pathway of Dihydropyridine Calcium Channel Blockade

Caption: Mechanism of action of this compound on a voltage-gated calcium channel.

Experimental Protocols

While the specific, detailed protocols used for this compound in the primary literature are not fully available, the following are representative, detailed methodologies for the in vitro characterization of a novel dihydropyridine calcium channel blocker.

Electrophysiological Characterization (Whole-Cell Patch Clamp)

This protocol is designed to measure the inhibitory effect of this compound on voltage-gated calcium channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing a mammalian L-type calcium channel such as CaV1.2).

Objective: To determine the IC50 of this compound for a specific mammalian voltage-gated calcium channel subtype.

Materials:

-

HEK293 cells stably expressing the target calcium channel (e.g., CaV1.2, β, and α2δ subunits).

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Patch clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

This compound stock solution (e.g., 10 mM in DMSO).

Solutions:

-

External Solution (in mM): 120 N-Methyl-D-glucamine (NMDG), 20 BaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjusted to pH 7.4 with methanesulfonic acid.

-

Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjusted to pH 7.2 with CsOH.

Procedure:

-

Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Establish a whole-cell patch clamp configuration on a single, healthy-looking cell.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 15 seconds.

-

-

Compound Application:

-

After obtaining a stable baseline recording of the calcium currents, perfuse the recording chamber with the external solution containing a known concentration of this compound.

-

Allow the effect of the compound to reach a steady state (typically 2-5 minutes).

-

-

Data Acquisition and Analysis:

-

Record the peak inward current at each concentration of this compound.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

Experimental Workflow for Electrophysiology

Caption: Workflow for determining the IC₅₀ of this compound using whole-cell patch clamp.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound to the dihydropyridine binding site on a calcium channel, typically in a membrane preparation from a tissue or cell line rich in the target channel.

Objective: To determine the Ki of this compound for the dihydropyridine binding site.

Materials:

-

Tissue source rich in the target calcium channel (e.g., rat cerebral cortex, cardiac muscle) or cell membranes from a recombinant expression system.

-

Radiolabeled dihydropyridine (e.g., [3H]-isradipine or [3H]-nitrendipine).

-

Unlabeled dihydropyridine for determining non-specific binding (e.g., nifedipine).

-

This compound stock solution.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

Solutions:

-

Binding Buffer (in mM): 50 Tris-HCl, pH 7.4.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Add a constant concentration of the radiolabeled dihydropyridine (typically at a concentration close to its Kd).

-

Add increasing concentrations of this compound (the competitor).

-

For determining non-specific binding, add a high concentration of an unlabeled dihydropyridine (e.g., 1 µM nifedipine) to a separate set of tubes.

-

For determining total binding, add only the radioligand and membrane preparation.

-

Incubate the reactions at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the Kᵢ of this compound using a competitive radioligand binding assay.

Summary and Future Directions

This compound is a potent blocker of the bacterial voltage-gated calcium channel model, CaVAb. Its characterization has been instrumental in understanding the structural basis of dihydropyridine interactions with these channels. However, to fully assess its potential as a therapeutic agent, a comprehensive in vitro characterization against a panel of mammalian ion channels is essential. Future studies should focus on:

-

Determining the IC50 values against various mammalian voltage-gated calcium channel subtypes (CaV1.1, CaV1.2, CaV1.3, CaV2.1, CaV2.2, CaV3.1, CaV3.2, CaV3.3).

-

Assessing its activity against other relevant ion channels (e.g., hERG, voltage-gated sodium and potassium channels) to identify potential off-target liabilities.

-

Investigating the state-dependency of its binding (i.e., affinity for resting, open, and inactivated channel states).

Such data will be critical for establishing a complete pharmacological profile of this compound and guiding any further drug development efforts.

References

An Examination of the Electrophysiological Profile of UK-59811 Hydrochloride: A Review of Available Data

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the publicly available information regarding the electrophysiological effects of UK-59811 hydrochloride. Despite a comprehensive review of scientific literature, it is apparent that detailed experimental data on the compound's activity on native mammalian ion channels is exceedingly limited. This document presents the currently known primary activity and general classification of this compound and highlights the significant gaps in its electrophysiological characterization.

Introduction

This compound is a chemical compound with potential activity on ion channels. Understanding the detailed electrophysiological effects of such compounds is critical for assessing their therapeutic potential and safety profile, particularly concerning cardiac and neuronal function. This guide aims to provide an in-depth overview of these effects. However, the scarcity of published research on this compound significantly constrains the scope of this document.

Primary Target and Potency

The most definitive information available for this compound pertains to its inhibitory action on an engineered bacterial ion channel.

Table 1: Quantitative Data on the Primary Activity of this compound

| Target | Description | Effect | Potency (IC50) | Source |

| CaVAb | A site-directed mutant of the bacterial sodium channel NaVAb, engineered to function as a voltage-dependent calcium channel. | Blocker | 194 nM |

General Ion Channel Activity Classification

Beyond its specific effect on the CaVAb channel, this compound is broadly classified as a non-selective blocker of certain classes of ion channels.

-

Non-selective Voltage-gated Calcium (CaV) Channel Blocker : This classification suggests that this compound may inhibit various subtypes of voltage-gated calcium channels. However, there is no publicly available data quantifying its potency or mechanism of action on specific mammalian CaV channel subtypes (e.g., L-type, N-type, P/Q-type, R-type, or T-type).

-

Voltage-gated Sodium (NaV) Channel Blocker : Similarly, its classification as a sodium channel blocker lacks specific details regarding its affinity for different NaV channel isoforms (e.g., NaV1.1-1.9), which are crucial for determining its potential effects on neuronal and cardiac excitability.

Gaps in the Electrophysiological Profile

A thorough understanding of a compound's electrophysiological profile requires a range of specific experimental data, which is currently unavailable for this compound. The key missing information includes:

-

Subtype Selectivity: There is no data on the selectivity of this compound for different subtypes of calcium and sodium channels. This information is vital for predicting its tissue-specific effects and potential therapeutic applications.

-

Effects on Other Ion Channels: The activity of this compound on other major classes of ion channels, particularly potassium channels such as the hERG (human Ether-à-go-go-Related Gene) channel, is unknown. Inhibition of the hERG channel is a critical safety concern due to the risk of drug-induced cardiac arrhythmias.

-

Action Potential Modulation: There are no published studies examining the effect of this compound on the action potential parameters (e.g., duration, amplitude, upstroke velocity) in relevant cell types such as cardiomyocytes or neurons.

-

Detailed Experimental Protocols: Without published primary research, detailed experimental methodologies for studying the effects of this compound are not available.

Logical Relationship of Known Information

The following diagram illustrates the limited known information about the activity of this compound.

Conclusion

The currently available data on the electrophysiological effects of this compound is insufficient to form a comprehensive technical guide for research and drug development professionals. While its activity as a blocker of the engineered CaVAb channel is established with a defined potency, its effects on native mammalian ion channels, which are essential for predicting its physiological and potential toxicological effects, remain uncharacterized in the public domain. Further research, including patch-clamp studies on a panel of ion channel subtypes and assessments of its effects on cellular action potentials, is necessary to elucidate the complete electrophysiological profile of this compound.

UK-59811 Hydrochloride: A Tool for Elucidating Voltage-Gated Calcium Channel Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-59811 hydrochloride is a dihydropyridine derivative that has emerged as a valuable pharmacological tool for the study of voltage-gated calcium channels (CaV). This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in experimental systems. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this compound in their investigations of CaV channel biology.

Core Concepts: Mechanism of Action

This compound is characterized as a potent inhibitor of a bacterial voltage-gated calcium channel, CaVAb, which serves as a structural and functional model for mammalian CaV channels.[1] Its primary mechanism of action involves binding to the channel protein and stabilizing it in a non-conducting state.

Binding Site and Molecular Interactions

Crystallographic studies have provided detailed insights into the binding of UK-59811 to the CaVAb channel. The molecule lodges in a fenestration on the extracellular side of the pore, at the interface between two subunits. This binding site is distinct from the intracellularly located binding sites of other classes of calcium channel blockers, such as phenylalkylamines. The dihydropyridine ring of UK-59811 is a key structural motif for its interaction with the channel.

Quantitative Data

To date, the primary quantitative data available for this compound is its inhibitory concentration on the bacterial CaVAb channel.

| Parameter | Value | Channel Type | Reference |

| IC50 | 194 nM | CaVAb (bacterial) | [1] |

No publicly available data on the IC50 or binding affinity (Kd) of this compound for specific mammalian voltage-gated calcium channel subtypes (e.g., CaV1.2, CaV2.2) has been identified at the time of this writing.

Experimental Protocols

While specific published protocols detailing the use of this compound on mammalian cells are scarce, its character as a dihydropyridine allows for the adaptation of standard methodologies used to study other dihydropyridine-class calcium channel blockers. The following are generalized protocols that can be optimized for the investigation of this compound's effects on mammalian CaV channels.

Electrophysiology: Whole-Cell Patch Clamp

This technique allows for the direct measurement of ion channel activity in live cells.

Objective: To determine the effect of this compound on the activity of voltage-gated calcium channels in a mammalian cell line (e.g., HEK293 cells) expressing a specific CaV channel subtype.

Methodology:

-

Cell Preparation: Culture mammalian cells expressing the target CaV channel on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing a charge carrier for the calcium channel (e.g., BaCl2 or CaCl2).

-

Pipette Preparation: Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an appropriate internal solution.

-

Giga-seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Protocol and Data Acquisition: Clamp the cell membrane at a holding potential where the channels are closed (e.g., -80 mV). Apply depolarizing voltage steps to activate the CaV channels and record the resulting inward currents.

-

Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Plot the concentration-response curve to determine the IC50 value.

Calcium Imaging with Fluorescent Indicators

This method allows for the measurement of changes in intracellular calcium concentration in response to channel activity.

Objective: To assess the inhibitory effect of this compound on CaV channel-mediated calcium influx in a population of mammalian cells.

Methodology:

-

Cell Plating: Seed cells expressing the target CaV channel in a multi-well plate (e.g., 96-well black-walled, clear-bottom plate).

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of this compound.

-

Depolarization: Stimulate the cells with a depolarizing agent, such as a high concentration of potassium chloride (KCl), to activate the voltage-gated calcium channels.

-

Fluorescence Measurement: Use a fluorescence plate reader or a fluorescence microscope to measure the change in fluorescence intensity before and after depolarization.

-

Data Analysis: Calculate the change in fluorescence for each concentration of this compound and normalize it to the control (no drug) response. Plot the concentration-response curve to determine the IC50 value.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound to its receptor.

Objective: To determine the binding affinity (Kd or Ki) of this compound to a specific CaV channel subtype in membrane preparations.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target CaV channel to prepare a crude membrane fraction.

-

Assay Setup: In a multi-well plate, combine the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [³H]nitrendipine or [³H]isradipine) of known affinity and various concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specific binding at each concentration of this compound. Plot the competition binding curve and use the Cheng-Prusoff equation to calculate the Ki value.

Visualizations

Signaling Pathway: Voltage-Gated Calcium Channel Activation and Inhibition

Caption: Modulation of CaV channel activity by membrane potential and UK-59811.

Experimental Workflow: Electrophysiological Screening

Caption: Step-by-step workflow for assessing UK-59811 effects via patch clamp.

Logical Relationship: Dihydropyridine Binding and Channel Gating

References

Preliminary Studies on the Cellular Effects of UK-59811 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-59811 hydrochloride is a potent blocker of voltage-gated calcium channels (VGCCs), specifically targeting the bacterial CaVAb channel with high affinity.[1][2] As VGCCs are crucial mediators of cellular signaling, their inhibition can profoundly impact a multitude of cellular processes.[3][4] This technical guide provides an in-depth overview of the anticipated cellular effects of this compound based on its mechanism of action as a non-selective VGCC blocker. It outlines detailed experimental protocols for investigating these effects and presents a framework for data analysis and visualization to guide preliminary studies.

Introduction to this compound

This compound is a synthetic molecule identified as a blocker of CaVAb, a bacterial voltage-gated sodium channel mutant that functions as a voltage-gated calcium channel.[1] It exhibits a half-maximal inhibitory concentration (IC50) of 194 nM for this channel.[1] Due to the conserved nature of voltage-gated calcium channels, it is anticipated that this compound will also affect mammalian VGCCs, making it a valuable tool for studying calcium signaling and a potential lead compound for therapeutic development.

Chemical Properties:

| Property | Value |

| Chemical Name | 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |

| Molecular Formula | C22H29BrN2O5.HCl |

| Molecular Weight | 517.84 g/mol |

| CAS Number | 2250025-89-7 |

Mechanism of Action: Voltage-Gated Calcium Channel Blockade

Voltage-gated calcium channels are transmembrane proteins that open in response to membrane depolarization, allowing an influx of calcium ions (Ca2+) into the cell.[5] This influx of Ca2+ acts as a second messenger, triggering a wide array of cellular responses, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression.[3][4] By blocking these channels, this compound is expected to reduce intracellular calcium concentrations, thereby modulating these downstream events.

Signaling Pathway of Voltage-Gated Calcium Channel Blockade

Caption: Signaling pathway of this compound action.

Anticipated Cellular Effects and Experimental Investigation

The blockade of VGCCs by this compound is predicted to have several key cellular effects. The following sections detail these anticipated effects and provide protocols for their investigation.

Cytotoxicity and Cell Viability

A primary step in characterizing a novel compound is to determine its cytotoxic profile.[1][2] High concentrations of this compound may induce cell death through various mechanisms.

Data Presentation: Example Cytotoxicity Data

| Cell Line | Assay | Incubation Time (h) | UK-59811 HCl Conc. (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| SH-SY5Y | MTT | 24 | 1 | 98 ± 4.2 | > 100 |

| 10 | 92 ± 5.1 | ||||

| 50 | 75 ± 6.8 | ||||

| 100 | 48 ± 7.3 | ||||

| HUVEC | LDH | 48 | 1 | 99 ± 3.5 | > 100 |

| 10 | 95 ± 4.0 | ||||

| 50 | 88 ± 5.5 | ||||

| 100 | 65 ± 6.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO or saline).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation

By modulating intracellular calcium levels, this compound may affect cell cycle progression and proliferation.

Experimental Protocol: BrdU Cell Proliferation Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: 2-4 hours before the end of the incubation period, add 10 µL of BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well.

-

Fixation and Denaturation: Remove the labeling medium and fix the cells with a fixing/denaturing solution.

-

Antibody Incubation: Add an anti-BrdU antibody conjugated to a peroxidase enzyme and incubate.

-

Substrate Reaction: Add a substrate solution that reacts with the peroxidase to produce a colored product.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Correlate the absorbance values to the rate of cell proliferation.

Intracellular Calcium Imaging

Directly measuring the effect of this compound on intracellular calcium dynamics is crucial to confirm its mechanism of action.

Experimental Protocol: Fluo-4 Calcium Imaging

-

Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a solution containing the dye.

-

Baseline Measurement: Acquire baseline fluorescence images of the cells before adding the compound.

-

Stimulation: Induce a calcium influx by depolarizing the cells with a high concentration of potassium chloride (KCl).

-

Compound Application: Apply this compound at various concentrations and record the changes in fluorescence intensity over time.

-

Data Analysis: Quantify the fluorescence intensity changes to determine the effect of the compound on calcium influx.

Experimental Workflow for Cellular Characterization

A logical and stepwise approach is essential for the comprehensive cellular characterization of a novel compound like this compound.

Caption: General experimental workflow for this compound.

Conclusion

This compound presents a valuable pharmacological tool for the study of voltage-gated calcium channels. Based on its mechanism of action, it is anticipated to modulate a range of cellular functions dependent on calcium signaling. The experimental protocols and workflow outlined in this guide provide a comprehensive framework for researchers to conduct preliminary studies on its cellular effects. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. opentrons.com [opentrons.com]

- 2. omicsonline.org [omicsonline.org]

- 3. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for UK-59811 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-59811 hydrochloride is a potent dihydropyridine derivative that acts as a blocker of voltage-gated calcium channels (VGCCs), specifically demonstrating inhibitory activity against the bacterial CaVAb channel with an IC50 of 194 nM.[1][2][3][4] As a calcium channel antagonist, it is a valuable tool for investigating cellular processes regulated by calcium influx, such as neurotransmitter release, muscle contraction, and gene expression. This document provides detailed protocols for the proper dissolution and application of this compound in cell culture experiments.

Chemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Source |

| Synonym | 4-(2-Bromophenyl)-2-[[2-(dimethylamino)ethoxy]methyl]-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid 3-ethyl 5-methyl ester hydrochloride | Internal Data |

| Molecular Weight | 517.84 g/mol | [2] |

| Appearance | White to beige powder | Internal Data |

| Solubility | DMSO: 2 mg/mL | Internal Data |

| IC50 | 194 nM (for bacterial CaVAb channel) | [1][2][3][4] |

| Storage (Powder) | 2-8°C | [2] |

| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C | [2] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Calculate the required mass:

-

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 517.84 g/mol x 1000 = 5.18 mg

-

-

-

Dissolution:

-

Aseptically weigh 5.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]

-

Preparation of Working Solutions for Cell Culture

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity.[5][6]

-

Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

-

Prepare working solutions fresh for each experiment.

Procedure (Example for a final concentration of 1 µM):

-

Serial Dilution: It is recommended to perform a serial dilution to achieve the desired final concentration and ensure accurate dosing.

-

Intermediate Dilution (Optional but Recommended):

-

Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in sterile cell culture medium.

-

For example, add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium.

-

-

Final Dilution:

-

To prepare a 1 µM working solution, dilute the 1 mM intermediate solution 1:1000 in the final volume of cell culture medium.

-

For example, to prepare 1 mL of 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium.

-

-

Direct Dilution (for higher working concentrations):

-

Alternatively, for a 10 µM final concentration in 1 mL of media, you can directly add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

Signaling Pathway

UK-59811, as a dihydropyridine, is expected to block L-type voltage-gated calcium channels. In neurons, the influx of calcium through these channels can activate downstream signaling cascades, including the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in synaptic plasticity and cell survival.[7][8][9][10][11]

Caption: Signaling pathway of L-type calcium channel inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay.

Caption: General experimental workflow for cell-based assays using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound 2250025-89-7 | MCE [medchemexpress.cn]

- 4. targetmol.cn [targetmol.cn]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. lifetein.com [lifetein.com]

- 7. L-Type Ca(2+) channels are essential for glutamate-mediated CREB phosphorylation and c-fos gene expression in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CaV1.2 and CaV1.3 neuronal L-type calcium channels: differential targeting and signaling to pCREB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TRPC5 Inhibitors in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels permeable to Ca2+ that play a crucial role in various physiological processes.[1][2] Their involvement in signaling pathways that regulate cytoskeletal dynamics has made them a therapeutic target for conditions such as proteinuric kidney diseases, including focal segmental glomerulosclerosis (FSGS).[1] This document provides a detailed protocol for the characterization of TRPC5 inhibitors using the gold-standard electrophysiological technique of patch-clamping. While the specific compound UK-59811 hydrochloride was not found to be prominently documented in the reviewed literature, this guide presents a generalized protocol applicable to potent and selective TRPC5 inhibitors, using publicly available data for representative compounds as a reference.

Mechanism of Action and Signaling Pathway

TRPC5 channels can be activated through G protein-coupled receptor (GPCR) signaling, specifically via the Gq/11 pathway. This activation is linked to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the formation of diacylglycerol (DAG) and inositol trisphosphate (IP3).[3] Protein kinase C (PKC), activated by DAG, can then phosphorylate TRPC5 channels, leading to their desensitization.[3] TRPC5 inhibitors act by blocking the ion permeation pore of the channel, thereby preventing the influx of cations, including Ca2+, and mitigating downstream cellular effects.

Below is a diagram illustrating the signaling pathway of TRPC5 channel activation and inhibition.

Caption: Signaling pathway of TRPC5 channel activation and inhibition.

Quantitative Data for a Representative TRPC5 Inhibitor

As specific data for this compound was not available, the following table summarizes the properties of a known potent and selective TRPC5 inhibitor, GFB-8438, for reference.

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| GFB-8438 | Human TRPC5 | Manual Patch-Clamp | 0.28 µM | HEK293 | [1] |

| GFB-8438 | Human TRPC5 | Qpatch | 0.18 µM | HEK293 | [1] |

| GFB-8438 | Rat TRPC5 | Qpatch | Similar to human | Not Specified | [1] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for characterizing a TRPC5 inhibitor using the whole-cell patch-clamp technique on a cell line overexpressing TRPC5, such as HEK293T cells.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for their robust growth and high transfection efficiency.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Transiently transfect cells with a plasmid encoding human TRPC5. A co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells. Perform transfection 24-48 hours before the experiment.

Solutions and Reagents

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

-

TRPC5 Agonist: (-)-Englerin A (EA) or another suitable agonist to activate TRPC5 channels.

-

Test Compound: Prepare stock solutions of the TRPC5 inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

Patch-Clamp Electrophysiology

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The pipette resistance should be between 3-6 MΩ when filled with the internal solution.[4]

-

Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Perfuse the recording chamber with the external solution.

-

Establishing Whole-Cell Configuration:

-

Identify a transfected cell (e.g., by fluorescence).

-

Approach the cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.[5]

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -60 mV.

-

Apply voltage ramps, typically from -100 mV to +100 mV over 200-400 ms, every 5-10 seconds to elicit TRPC5 currents.

-

Record baseline currents in the external solution.

-

Apply the TRPC5 agonist to activate the channels and record the potentiated currents.

-

Once a stable agonist-evoked current is achieved, perfuse the test compound at various concentrations to determine its inhibitory effect.

-

Wash out the compound to check for reversibility of inhibition.

-

Data Analysis

-

Measure the current amplitude at a specific positive and negative voltage (e.g., +80 mV and -80 mV) from the voltage ramps.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-evoked current.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines the experimental workflow for the patch-clamp protocol.

Caption: Experimental workflow for patch-clamp analysis of TRPC5 inhibitors.

References

- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of TRPC5 channels by Ca2+-binding protein 1 in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PIP2 regulation of TRPC5 channel activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

Application Notes and Protocols for UK-59811 Hydrochloride in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-59811 hydrochloride is a potent blocker of voltage-gated calcium channels (CaV), specifically targeting the bacterial CaVAb channel with high affinity (IC50 = 194 nM). As a dihydropyridine derivative, it serves as a valuable tool for investigating the role of calcium influx in various physiological and pathological processes. While this compound is not a conventional fluorescent probe, its effects on cellular calcium dynamics and mitochondrial function can be effectively visualized and quantified using fluorescence microscopy in conjunction with specific fluorescent indicators.

This document provides detailed application notes and protocols for utilizing this compound in fluorescence microscopy studies. It is important to note that some dihydropyridine compounds have been shown to possess intrinsic fluorescence, which can potentially interfere with certain fluorescent dyes. Therefore, appropriate controls are essential for accurate data interpretation.

Data Presentation

The following table summarizes the key properties of this compound:

| Property | Value |

| Chemical Name | 3-Ethyl 5-methyl 4-(2-bromophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride |

| Molecular Formula | C22H29BrN2O5・HCl |

| Molecular Weight | 517.84 g/mol |

| CAS Number | 2250025-89-7 |

| Mechanism of Action | Blocker of voltage-gated calcium channels (CaVAb) |

| IC50 | 194 nM (for CaVAb) |

| Solubility | Soluble in DMSO |

Experimental Protocols

Protocol 1: Visualizing the Effect of this compound on Intracellular Calcium Levels using Fluo-4 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to treatment with this compound using the green fluorescent calcium indicator, Fluo-4 AM.

Materials:

-

This compound

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Positive control (e.g., ionomycin or a known calcium channel agonist)

-